

# Phase II Study of Opigolix in Rheumatoid Arthritis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Opigolix** (formerly known as ASP1707) is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. While initially investigated for endometriosis and uterine fibroids, its potential role in modulating inflammatory processes led to its evaluation in a Phase IIa clinical trial for rheumatoid arthritis (RA). This document provides a detailed overview of the study protocol, available clinical data, and the proposed mechanism of action for **Opigolix** in the context of RA. The development of **Opigolix** for rheumatoid arthritis was discontinued in April 2018.

# **Quantitative Data Summary**

The following tables summarize the key design and outcomes of the Phase IIa clinical trial (NCT02884635) investigating **Opigolix** in patients with rheumatoid arthritis.[1]

Table 1: Study Design and Patient Demographics



| Parameter                 | Description                                                                                                                                                                                                                               |  |
|---------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| Study Title               | A Phase 2a, Randomized, Double-Blind, Placebo-Controlled Trial of the Efficacy and Safety of the Oral Gonadotropin-Releasing Hormone Antagonist, ASP1707, in Postmenopausal Female Patients With Rheumatoid Arthritis Taking Methotrexate |  |
| Clinical Trial Identifier | NCT02884635                                                                                                                                                                                                                               |  |
| Study Phase               | Phase IIa                                                                                                                                                                                                                                 |  |
| Patient Population        | Postmenopausal women with active rheumatoid arthritis on a stable dose of methotrexate for ≥90 days.                                                                                                                                      |  |
| Number of Patients        | 72 randomized (37 to Opigolix, 35 to Placebo)                                                                                                                                                                                             |  |
| Treatment Groups          | - Opigolix (ASP1707) 30 mg twice daily +<br>Methotrexate- Placebo + Methotrexate                                                                                                                                                          |  |
| Treatment Duration        | 12 weeks                                                                                                                                                                                                                                  |  |

Table 2: Efficacy Endpoints and Results



| Endpoint            | Description                                                                                                                                                       | Results                                                                                                                                                                            |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint    | American College of<br>Rheumatology 20%<br>improvement criteria (ACR20)<br>response rate at Week 12.                                                              | Opigolix did not demonstrate a statistically significant improvement in the ACR20 response rate compared to placebo. Specific percentages were not available in the public domain. |
| Secondary Endpoints | - ACR20, ACR50, and ACR70 response rates at various time points Disease Activity Score (DAS) 28-CRP and DAS28-ESR Tender or Swollen Joint Counts Remission rates. | No significant improvement was observed in any of the secondary efficacy endpoints for Opigolix compared to placebo.                                                               |

Table 3: Pharmacodynamic and Safety Outcomes

| Outcome                | Description                                       | Results                                                                                                                                                                  |
|------------------------|---------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Pharmacodynamic Marker | Plasma Luteinizing Hormone<br>(LH) concentration. | A rapid and sustained decrease of >90% in plasma LH concentration was observed in over 90% of patients receiving Opigolix, with levels dropping to <1 IU/L by week 1.[1] |
| Safety                 | Incidence of adverse events.                      | The safety profile of Opigolix was generally comparable to placebo. Detailed adverse event data is not publicly available.                                               |

# **Experimental Protocols**

Study Protocol: Phase IIa Clinical Trial (NCT02884635)



#### 1. Patient Selection:

- Inclusion Criteria: Postmenopausal female patients with a diagnosis of rheumatoid arthritis according to the 2010 ACR/EULAR classification criteria. Patients must have been on a stable dose of methotrexate for at least 90 days prior to screening.
- Exclusion Criteria: Patients with other inflammatory joint diseases, severe comorbidities, or those who had previously failed more than one biologic DMARD.

#### 2. Randomization and Blinding:

- Eligible patients were randomized in a 1:1 ratio to receive either **Opigolix** 30 mg or a matching placebo.
- The study was conducted in a double-blind manner, where both patients and investigators were unaware of the treatment allocation.

#### 3. Treatment Regimen:

- Patients in the active treatment group received Opigolix 30 mg orally, twice daily, for 12 weeks.
- Patients in the control group received a matching placebo orally, twice daily, for 12 weeks.
- All patients continued their stable background methotrexate therapy throughout the study.

#### 4. Efficacy Assessments:

- The primary efficacy endpoint was the proportion of patients achieving an ACR20 response at week 12.
- Secondary efficacy endpoints included ACR50 and ACR70 responses, changes in DAS28-CRP and DAS28-ESR, and changes in tender and swollen joint counts from baseline.

#### 5. Pharmacodynamic Assessment:

 Blood samples were collected at baseline and at specified time points throughout the study to measure plasma concentrations of luteinizing hormone (LH).



- 6. Safety Monitoring:
- Adverse events were monitored and recorded at each study visit.
- Laboratory safety parameters, including hematology and clinical chemistry, were assessed at baseline and at regular intervals.

Signaling Pathway and Experimental Workflow Proposed Signaling Pathway of Opigolix in Rheumatoid Arthritis





Click to download full resolution via product page

Caption: Proposed mechanism of Opigolix in RA.



## **Experimental Workflow of the Phase IIa Clinical Trial**



Click to download full resolution via product page

Caption: Workflow of the Opigolix Phase IIa RA trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A phase 2a, randomized, double-blind, placebo-controlled trial of the efficacy and safety of the oral gonadotropin-releasing hormone antagonist, ASP1707, in postmenopausal female patients with rheumatoid arthritis taking methotrexate PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phase II Study of Opigolix in Rheumatoid Arthritis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570190#phase-ii-study-protocol-for-opigolix-in-rheumatoid-arthritis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com